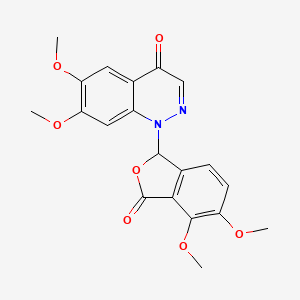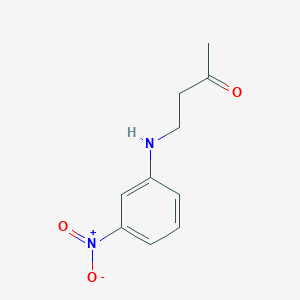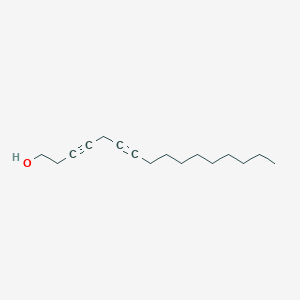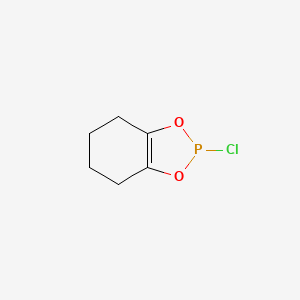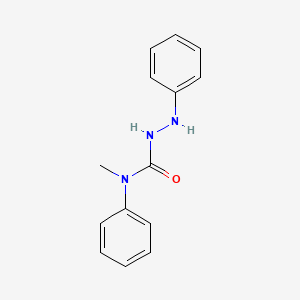
N-Methyl-N,2-diphenylhydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N,2-diphenylhydrazine-1-carboxamide is an organic compound with the molecular formula C14H14N2O It is a derivative of hydrazine, characterized by the presence of a carboxamide group attached to the hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,2-diphenylhydrazine-1-carboxamide typically involves the reaction of N-methylhydrazine with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N-Methyl-N,2-diphenylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N,2-diphenylhydrazine oxides, while reduction can produce hydrazine derivatives with varying degrees of methylation and phenylation.
科学的研究の応用
N-Methyl-N,2-diphenylhydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Methyl-N,2-diphenylhydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
類似化合物との比較
Similar Compounds
N-Methyl-N-phenylhydrazine: A simpler derivative with similar reactivity but different biological activity.
1,2-Diphenylhydrazine: Lacks the methyl group, leading to different chemical and biological properties.
N1-Methyl-2-pyridone-5-carboxamide: Shares structural similarities but has distinct applications and mechanisms of action.
Uniqueness
N-Methyl-N,2-diphenylhydrazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
86551-43-1 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
3-anilino-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H15N3O/c1-17(13-10-6-3-7-11-13)14(18)16-15-12-8-4-2-5-9-12/h2-11,15H,1H3,(H,16,18) |
InChIキー |
BGBXTBDQBZDLPO-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



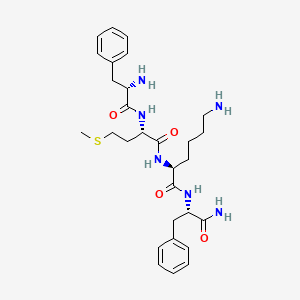
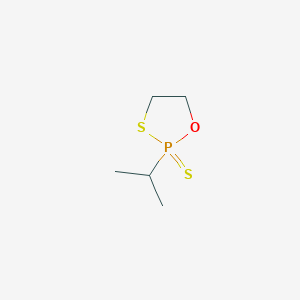
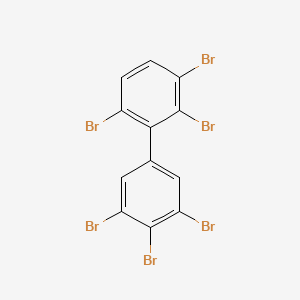
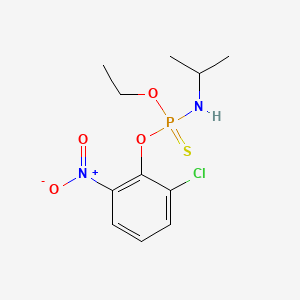
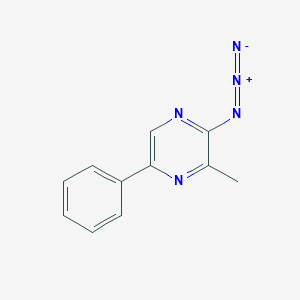
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)

